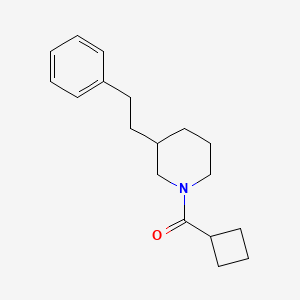![molecular formula C12H10N2O5S B5976426 methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5976426.png)
methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate, also known as MNTX, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the thiophene family and is known for its unique chemical structure and properties.
作用機序
Methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate works by undergoing a redox reaction with ROS, resulting in the formation of a highly fluorescent product. The fluorescence intensity is directly proportional to the concentration of ROS, allowing for quantitative detection and imaging. methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has been shown to be selective for ROS and does not react with other cellular components, making it a reliable and specific probe for ROS detection.
Biochemical and Physiological Effects
methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has been shown to have minimal toxicity and does not affect cell viability or function. It has also been demonstrated to be stable under physiological conditions, making it suitable for in vivo applications. methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has been used to study ROS in various cell types and tissues, including cancer cells, neurons, and cardiovascular tissues.
実験室実験の利点と制限
Methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several advantages over traditional methods for ROS detection, including its non-invasiveness, sensitivity, and specificity. It can also be used for real-time imaging and does not require any additional labeling or staining. However, methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has some limitations, including its dependence on the redox state of the cell and its potential interference with other fluorescent probes.
将来の方向性
There are several future directions for methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate research, including its application in disease diagnosis and therapy. methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can potentially be used for detecting early-stage cancer and monitoring the efficacy of cancer treatments. It can also be used for studying the role of ROS in various diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further optimization and development of methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can lead to improved sensitivity and selectivity for ROS detection.
Conclusion
Methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate, or methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate, is a promising compound for scientific research due to its unique properties and potential applications. Its use as a fluorescent probe for ROS detection has been extensively studied and has shown promising results. Further research and development of methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can lead to significant advancements in disease diagnosis and therapy.
合成法
The synthesis of methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves the reaction of 4-nitroaniline with ethyl 2-chloroacetoacetate in the presence of sodium ethoxide. The resulting product is then treated with thioacetic acid to yield methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate. This synthesis method has been optimized and improved over the years, resulting in high yields and purity of the final product.
科学的研究の応用
Methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells. ROS play a crucial role in various physiological and pathological processes, and methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can provide a non-invasive and sensitive method for detecting ROS in real-time. methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has also been used as a tool for studying the redox signaling pathways and oxidative stress in cells.
特性
IUPAC Name |
methyl 3-hydroxy-5-(4-nitrophenyl)imino-2H-thiophene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5S/c1-19-12(16)10-9(15)6-20-11(10)13-7-2-4-8(5-3-7)14(17)18/h2-5,15H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRYJYZGUXDPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CSC1=NC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B5976345.png)
![1-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B5976346.png)
![2-(1-(2-fluorobenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5976348.png)
![1-ethyl-4-{3-[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5976350.png)
![2-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}phenol](/img/structure/B5976358.png)
![3-(3-fluorophenyl)-5-(spiro[2.4]hept-1-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5976362.png)
![1-methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)piperidinium iodide](/img/structure/B5976372.png)
![methyl 2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5976385.png)
![N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-3-thiophenecarboxamide](/img/structure/B5976398.png)
![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5976410.png)
![3,5-dibromo-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5976418.png)
![1-(3-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B5976421.png)

![1-{4-[(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5976446.png)